![molecular formula C10H14BrNO2 B014625 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide CAS No. 59709-57-8](/img/structure/B14625.png)
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Overview
Description
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance that has been shown to have antidepressant and neuroprotective effects . It is known to produce an antidepressant-like effect similar to imipramine when administered systemically in rats . It is also a reversible short-acting moderate inhibitor of MAO A/B .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .
Molecular Structure Analysis
The molecular formula of 1-Methyl-1,2,3,4-tetrahydroisoquinoline is C10H13N . It has an average mass of 147.217 Da and a monoisotopic mass of 147.104797 Da .
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is known to stimulate dopamine release, which results in the competitive inhibition of the binding of [11C]raclopride to dopamine D2 receptors .
Physical And Chemical Properties Analysis
1-Methyl-1,2,3,4-tetrahydroisoquinoline is a colorless to pale yellow liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 239.3±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.6±3.0 kJ/mol and a flash point of 100.0±14.2 °C .
Scientific Research Applications
Neuroprotective Agent
1MeTIQ has gained special interest as a neuroprotectant . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . This implicates 1MeTIQ in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .
Antagonist to Neurotoxins
1MeTIQ demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins such as MPTP, 1BnTIQ, rotenone .
Inhibitor of Monoamine Oxidase (MAO)
1MeTIQ is believed to inhibit MAO, an enzyme that catalyzes the oxidation of monoamines . This inhibition may play an essential role in neuroprotection .
Free Radicals Scavenger
1MeTIQ has free radicals scavenging properties . This means it can neutralize harmful free radicals in the body, which is another way it contributes to neuroprotection .
Antagonist to the Glutamatergic System
1MeTIQ is also known to antagonize the glutamatergic system . This means it can inhibit the action of glutamate, a neurotransmitter that is involved in the communication between nerve cells .
Antiaddictive Properties
1MeTIQ has been found to have antiaddictive properties . It has been shown to attenuate craving in cocaine self-administered rats , suggesting a potential role in combating substance abuse.
Antidepressant
1MeTIQ is an endogenous antidepressant . It produces an antidepressant-like effect similar to the effect of traditional antidepressants when administered systemically in rats .
Parkinsonism-Preventing Substance
1MeTIQ is a parkinsonism-preventing substance . It has been investigated for its effects on the in vivo binding of radioligand to pre-synaptic dopamine transporters (DATs) or to dopamine .
These are just a few of the many potential applications of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide in scientific research. It’s a compound with high pharmacological potential and a broad spectrum of action in the brain .
Mechanism of Action
Target of Action
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide (1MeTIQ) is an endogenous substance present in the mammalian brain . It primarily targets the dopaminergic system and has been shown to act as an antidopaminergic agent .
Mode of Action
1MeTIQ interacts with its targets by inhibiting the monoamine oxidase (MAO) . This inhibition prevents the oxidation of dopamine and serotonin in all investigated structures . It also exhibits neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Biochemical Pathways
The primary biochemical pathway affected by 1MeTIQ is the dopaminergic pathway . By inhibiting MAO, 1MeTIQ prevents the breakdown of monoamines, leading to increased concentrations of dopamine and serotonin in the brain . This results in the activation of the noradrenergic system .
Pharmacokinetics
It is known that 1metiq is a reversible, short-acting, moderate inhibitor of mao a/b .
Result of Action
The inhibition of MAO by 1MeTIQ leads to increased concentrations of monoamines in the brain . This results in an antidepressant-like effect, similar to the effect of imipramine . It also demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .
Action Environment
The action of 1MeTIQ is influenced by the environment within the mammalian brain . .
Safety and Hazards
The safety and hazards of 1-Methyl-1,2,3,4-tetrahydroisoquinoline are not fully known. However, it is known to produce an antidepressant-like effect similar to the effect of imipramine when administered systemically in rats .
Future Directions
properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGXKJQIOUTTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369987 | |
Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide | |
CAS RN |
59709-57-8 | |
Record name | 59709-57-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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